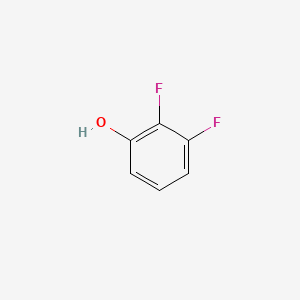

2,3-Difluorophenol

Descripción

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds represent a vital class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine atoms. The introduction of fluorine, the most electronegative element, profoundly influences the physicochemical properties of these compounds. This includes increased lipophilicity, enhanced metabolic stability, altered acidity, and improved thermal and chemical resistance due to the strength of the carbon-fluorine bond, which is approximately 480 kJ/mol . The specific positioning of fluorine atoms dictates the extent of these effects. In 2,3-difluorophenol, the two fluorine atoms are located in adjacent positions (ortho and meta) relative to the hydroxyl group, creating a cumulative electron-withdrawing effect that significantly impacts the electron density distribution within the aromatic system and the acidity of the phenolic proton . This unique substitution pattern makes this compound a valuable subject of study in understanding structure-property relationships in organofluorine chemistry.

Significance in Modern Chemical Science

The utility of this compound spans across several key areas of modern chemical science, driven by its reactivity and the beneficial properties conferred by its fluorine substituents.

This compound is recognized as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures chemimpex.comreachever.com. Its phenolic hydroxyl group and the activated aromatic ring due to the fluorine substituents allow it to participate in a variety of chemical transformations. These include nucleophilic substitution reactions, electrophilic aromatic substitution, and various coupling reactions, such as Suzuki-Miyaura couplings. For instance, it can undergo electrophilic aromatic substitution, yielding products like 2,3-difluoro-6-nitrophenol (B104600) when reacted with nitric acid in the presence of sulfuric acid . Furthermore, oxidative coupling reactions involving the phenolic hydroxyl group can lead to the formation of biaryl structures, such as 2,3-Difluoro-6-(4-methylphenyl)phenol, which has demonstrated antimicrobial activity vulcanchem.com. The compound's reactivity profile makes it an indispensable tool for chemists designing synthetic routes to novel organic compounds.

In pharmaceutical chemistry, this compound serves as a critical intermediate for the synthesis of biologically active molecules and potential drug candidates chemimpex.comchemimpex.com. The incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Fluorination can improve a drug's lipophilicity, which aids in membrane permeability, and increase its metabolic stability, leading to a longer half-life in the body . The unique electronic effects of the fluorine atoms in this compound can also enhance binding affinities to biological targets, such as receptors or enzymes, thereby improving efficacy and selectivity chemimpex.com. Research has explored its derivatives for potential therapeutic applications, including antimicrobial properties and activity against neurological disorders chemimpex.comontosight.aismolecule.com.

The unique properties imparted by the difluorinated phenyl moiety make this compound valuable in the field of material science chemimpex.comreachever.comsmolecule.comnetascientific.comnetascientific.com. It is employed in the synthesis of advanced materials, including specialized polymers and liquid crystal systems. The presence of fluorine atoms contributes to enhanced thermal stability and chemical resistance in these materials, making them suitable for demanding applications chemimpex.comnetascientific.comnetascientific.com. For example, this compound has been utilized in the creation of polymers like poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}, which exhibits sensitivity to toxic organophosphate vapors, indicating potential applications in environmental monitoring and safety systems . In liquid crystal technology, fluorinated aromatic compounds contribute to desirable dielectric properties and birefringence, essential for advanced display technologies .

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6418-38-8 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₆H₄F₂O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 130.09 g/mol | chemimpex.comsigmaaldrich.com |

| Melting Point | 39-42 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 54 °C at 25 mmHg | chemimpex.comsigmaaldrich.com |

| Appearance | White to colorless powder/lump | chemimpex.com |

| Flash Point | 57 °C (closed cup) | sigmaaldrich.com |

Compound List

this compound

6-Amino-2,3-difluorophenol

2,3-Difluoro-6-nitrophenol

2,3-Difluoro-6-(4-methylphenyl)phenol

4-Bromo-2,3-difluorophenol

5-Bromo-2,3-difluorophenol (B62985)

4-Ethoxy-2,3-Difluorophenol (B141254)

2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEPGIOVXBBUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214381 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-38-8 | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Difluorophenol

Synthesis Routes and Optimization

The synthesis of 2,3-difluorophenol can be achieved through several distinct pathways, each with its own set of advantages and challenges. These methods range from direct fluorination techniques to more complex multi-step sequences involving Grignard reagents and nucleophilic aromatic substitution.

Direct Fluorination of Phenol (B47542) Derivatives

The direct introduction of fluorine onto a phenol ring presents a conceptually straightforward approach to this compound. ontosight.ai This method typically involves the reaction of a phenol derivative with a potent electrophilic fluorinating agent. nih.gov For instance, bubbling diluted fluorine gas through a solution of a phenol derivative in an acidic medium can yield fluorinated products. nih.gov

However, controlling the regioselectivity of this reaction to favor the 2 and 3 positions is a significant challenge. The powerful and often indiscriminate nature of elemental fluorine can lead to a mixture of mono-, di-, and polyfluorinated isomers, as well as undesired side reactions. nih.gov Consequently, while direct fluorination is a viable method, it often requires careful optimization of reaction conditions and extensive purification to isolate the desired this compound.

A historical approach to aromatic fluorination, the Balz-Schiemann reaction, involves the thermal decomposition of diazonium fluoroborates. ontosight.ai While foundational, this method has been largely superseded by more modern techniques that offer greater control and milder reaction conditions.

Grignard-Based Approaches

A more controlled and widely utilized method for the synthesis of this compound involves the use of a Grignard reagent derived from a difluorinated aromatic precursor.

This multi-step synthesis commences with the formation of a Grignard reagent from 2,3-difluorobromobenzene. The reaction is typically carried out by reacting 2,3-difluorobromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). google.com The resulting Grignard reagent, 2,3-difluorophenylmagnesium bromide, is then treated with trimethyl borate (B1201080) to form a boronic ester intermediate. vulcanchem.com This intermediate is subsequently hydrolyzed with an acid, like hydrochloric acid, to yield 2,3-difluorophenylboronic acid. google.com The final step involves the oxidation of the boronic acid with hydrogen peroxide to furnish the target molecule, this compound. google.com

This one-pot strategy is lauded for its high yield and purity of the final product, along with its mild reaction conditions and operational simplicity, making it suitable for industrial-scale production. google.com

The successful formation of the Grignard reagent is a critical step in this synthetic sequence and is influenced by several factors.

Temperature: The optimal temperature for Grignard reagent formation typically ranges from 0 to 60°C. Maintaining the reaction temperature within this range is crucial for both the rate of reaction and minimizing the formation of side products. numberanalytics.comlibretexts.org For the subsequent boronation step, lower temperatures, between -40°C and -20°C, are often employed to enhance selectivity and reduce side reactions. The final oxidation with hydrogen peroxide is generally performed at temperatures between 10°C and 40°C to ensure complete conversion without over-oxidation. google.com

Initiators: The reaction between the aryl halide and magnesium can sometimes be slow to initiate. To overcome this, initiators are often employed. A common and effective initiator is a small amount of iodine, which activates the magnesium surface and facilitates the start of the reaction. google.com

The formation of biphenyl (B1667301) derivatives as a side product can occur, particularly at higher concentrations of the bromobenzene (B47551) starting material and elevated reaction temperatures. libretexts.org Careful control of these parameters is therefore essential for maximizing the yield of the desired Grignard reagent.

| Parameter | Condition | Purpose |

| Grignard Formation Temperature | 0–60°C | Optimizes reaction rate and minimizes side reactions. |

| Boronation Temperature | -40 to -20°C | Minimizes side reactions. |

| Oxidation Temperature | 10–40°C | Ensures complete conversion without over-oxidation. |

| Initiator | Iodine | Enhances the efficiency of Grignard reagent formation. |

From 2,3-Difluorobromobenzene with Trimethyl Borate and Hydrogen Peroxide

SNAr Reactions for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for the synthesis of fluorinated aromatic compounds. kyoto-u.ac.jp In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. acsgcipr.org While not a direct route to this compound from a non-fluorinated precursor in a single step, SNAr principles are fundamental in the synthesis of more complex fluorinated molecules and can be applied to the modification of fluorophenol derivatives. vt.edu

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) often being a good leaving group in these systems. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and often requires the presence of a base. acsgcipr.org

Fluoride Ion Displacement from Dichlorophenol Precursors

A method that directly introduces fluorine atoms onto a phenolic ring involves the displacement of other halogens, such as chlorine, with fluoride ions. Starting with 2,3-dichlorophenol, fluoride ions, sourced from reagents like potassium fluoride (KF) or cesium fluoride (CsF), can displace the chlorine atoms. This reaction is typically conducted at high temperatures, in the range of 150–200°C, within a polar aprotic solvent like dimethylformamide (DMF).

To enhance the solubility and reactivity of the fluoride ions, phase-transfer catalysts such as 18-crown-6 (B118740) are often employed. A significant challenge in this approach is achieving regioselectivity, ensuring that the substitution occurs exclusively at the 2nd and 3rd positions. Furthermore, competing side reactions like hydrolysis and dehalogenation can diminish the yield, necessitating the use of excess fluoride and an inert atmosphere to drive the reaction towards the desired product.

| Starting Material | Reagents | Conditions | Challenges |

| 2,3-Dichlorophenol | KF or CsF, 18-crown-6 | 150–200°C, Polar aprotic solvent (e.g., DMF) | Regioselectivity, Byproducts from hydrolysis and dehalogenation |

Role of Solvents and Catalysts (e.g., 18-crown-6)

The synthesis of this compound and its derivatives is significantly influenced by the choice of solvents and catalysts. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate the displacement of leaving groups by fluoride ions. The efficacy of these reactions can be enhanced by catalysts such as 18-crown-6. This crown ether improves the solubility and reactivity of fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). harvard.edu The 18-crown-6 molecule encapsulates the metal cation (K⁺ or Cs⁺), which increases the nucleophilicity of the "naked" fluoride anion. harvard.edumdpi.commdpi.com This catalytic effect can lead to a significant increase in reaction rates. researchgate.net

In Grignard-based syntheses, aprotic ether solvents like tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent. chemicalbook.comgoogle.com The solvent must be dry as Grignard reagents are highly reactive towards protic substances. chemicalbook.comgoogle.com

Balz-Schiemann Reaction and Related Fluorinating Agents (AgF₂, CoF₃)

The Balz-Schiemann reaction is a classical and widely used method for introducing fluorine into an aromatic ring. ontosight.aibyjus.comnumberanalytics.comwikipedia.org This reaction involves the diazotization of a primary aromatic amine, in this case, 2,3-diaminophenol, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. byjus.comvulcanchem.com The reaction typically uses fluoroboric acid (HBF₄). byjus.com While effective, large-scale thermal decomposition can pose safety risks. byjus.com Variations of this reaction utilize other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can sometimes lead to improved yields. wikipedia.org

Beyond the Balz-Schiemann reaction, other fluorinating agents are available for aromatic fluorination. High-valence metal fluorides such as silver(II) fluoride (AgF₂) and cobalt(III) fluoride (CoF₃) can also be used. harvard.eduontosight.aiwikipedia.orgchemeurope.com These reagents are powerful fluorinating agents, though their application for selective monofluorination can be challenging. wikipedia.orgchemeurope.com AgF₂ can be used for the fluorination of aromatic compounds, but the reactions can be difficult to control. wikipedia.orgresearchgate.net CoF₃ is another potent fluorinating agent used in similar transformations. harvard.edu

Comparative Analysis of Synthetic Methods

Different synthetic routes to this compound and its derivatives offer varying levels of yield and purity.

| Method | Starting Material | Reagents | Typical Yield | Purity | Source |

| Grignard/Boronation | 1,2-Difluorobenzene (B135520) | n-BuLi, Trimethyl borate, H₂O₂ | ~94% | High | chemicalbook.com |

| Grignard/Boronation | 4-ethoxy-2,3-difluorobromobenzene | Mg, I₂, Trimethyl borate, H₂O₂ | High | High | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichlorophenol | KF or CsF, 18-crown-6 | 40-60% | 85-90% | |

| Diazotization/Fluorination | 2,3-Diaminophenol | HBF₄ or HF/Selectfluor® | 60-75% | >98% | vulcanchem.com |

| Diazotization/Hydrolysis | 2,6-Difluoroaniline | H₂SO₄, NaNO₂, CuSO₄ | ~89% | 98.6% | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

The Grignard-based methods, followed by boronation and oxidation, can provide very high yields and purity. chemicalbook.comgoogle.com For example, the synthesis starting from 1,2-difluorobenzene reports a yield of approximately 94%. chemicalbook.com Similarly, a one-pot method for a derivative, 4-ethoxy-2,3-difluorophenol (B141254), also boasts high yield and purity. google.com The Balz-Schiemann type reactions also offer good yields and high purity, often exceeding 98%. vulcanchem.com In contrast, the SNAr method generally results in lower yields (40-60%) and purity (85-90%) due to potential side reactions.

The scalability and safety of a synthetic method are crucial for its industrial application.

| Method | Scalability | Safety Considerations | Source |

| Grignard/Boronation | High | Handling of magnesium; potential for H₂O₂ decomposition; use of pyrophoric n-BuLi. | google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Moderate | High reaction temperatures; management of fluoride waste. | |

| Balz-Schiemann Reaction | Moderate | Potential for explosion during thermal decomposition of diazonium salts on a large scale. | byjus.com |

| One-Pot Grignard Method | Suitable for industrial production | Mild reaction conditions, relatively high safety coefficient. | google.com |

This table is interactive. Click on the headers to sort the data.

The Grignard-based methods are often considered highly scalable. google.com However, they involve the handling of potentially hazardous materials like magnesium and pyrophoric reagents such as n-butyllithium, and the exothermic decomposition of hydrogen peroxide must be controlled. google.com The one-pot Grignard synthesis for 4-ethoxy-2,3-difluorophenol is noted for its mild conditions and high safety profile, making it suitable for industrial production. google.com The SNAr method is moderately scalable but requires high temperatures and careful management of fluoride-containing waste. The Balz-Schiemann reaction, while a common laboratory method, presents significant safety concerns regarding the potential for explosions when the thermal decomposition of diazonium salts is performed on a large scale. byjus.com

Yield and Purity Assessment

Mechanistic Studies of this compound Reactions

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The mechanism involves an initial attack of an electrophile by the electron-rich aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com

For this compound, the substituents on the benzene (B151609) ring—the hydroxyl group (-OH) and the two fluorine atoms (-F)—exert significant influence on the regioselectivity of EAS reactions. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect, yet they also direct ortho and para due to resonance effects.

In the case of this compound, the interplay of these directing effects determines the position of substitution. For instance, in reactions like nitration, the incoming nitro group is directed to the 6-position, ortho to the hydroxyl group and para to the fluorine at the 3-position. This suggests that the activating effect of the hydroxyl group is dominant. Similarly, iodination of this compound also occurs at the 6-position. vulcanchem.com The presence of the hydroxyl group enhances the rate of electrophilic substitution. smolecule.com

Nitration (e.g., Formation of 2,3-difluoro-6-nitrophenol)

The nitration of this compound is a key electrophilic substitution reaction. A common method involves the use of a mixed acid solution, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to generate the nitronium ion (NO₂⁺) as the active electrophile. This reaction can lead to the formation of 2,3-difluoro-6-nitrophenol (B104600). An alternative, though less selective, route to producing 2,3-difluoro-6-nitrophenol is through the nitration of this compound. smolecule.com This method is noted for being prone to the formation of isomers, such as 2,3-difluoro-4-nitrophenol.

Another approach to synthesizing 2,3-difluoro-6-nitrophenol involves the hydrolysis of 2,3,4-trifluoronitrobenzene. smolecule.comgoogle.com This process is carried out using an aqueous solution of an alkali metal or alkaline earth metal hydroxide (B78521) at temperatures ranging from approximately 20°C to 100°C, without the use of an organic solvent. google.com Following the reaction, the pH of the mixture is adjusted to about 1 to 6 by adding acid, which causes the product to precipitate. google.com The product is then isolated through steam distillation and cooling. google.com This hydrolysis method is reported to be more efficient and scalable than the direct nitration of this compound, with higher yields and purity.

The reaction conditions for the nitration of this compound can be controlled to influence the outcome. For instance, using a mixed acid (HNO₃/H₂SO₄) at a controlled temperature of 0–5°C helps to manage the exothermic nature of the reaction.

Interactive Data Table: Nitration of Difluorophenols

| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield (%) | Reference |

| This compound | HNO₃/H₂SO₄ | 0-5°C | 2,3-Difluoro-6-nitrophenol, 2,3-Difluoro-4-nitrophenol | 58-65 | |

| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄ | Room Temp, CH₂Cl₂ | 2,4-Difluoro-6-nitrophenol | 83 | google.com |

Regioselectivity and Positional Reactivity

The regioselectivity of the nitration of this compound is influenced by the directing effects of the hydroxyl and fluorine substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. In the case of this compound, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C2 and C3 positions are already substituted with fluorine.

During nitration with mixed acid, the nitro group preferentially enters the position para to the hydroxyl group (C4), but steric hindrance from the adjacent fluorine atoms can lead to the formation of meta byproducts. The nitration of this compound with nitric acid in sulfuric acid is less selective and can result in the formation of isomeric products, such as 2,3-difluoro-4-nitrophenol. The ratio of 6-nitro to 4-nitro isomers can be influenced by the concentration of nitric acid and the reaction temperature. For example, using 70% HNO₃ at 0°C gives an isomer ratio of 8:1 for 6-nitro to 4-nitro, with a 65% yield.

The electron-withdrawing nature of the fluorine atoms in this compound activates the para position of the phenoxy moiety for nucleophilic displacement. Computational studies, such as Density Functional Theory (DFT), can be used to predict these regioselective effects by analyzing charge distribution and frontier molecular orbitals.

Nucleophilic Substitution Reactions

This compound and its derivatives are reactive towards nucleophiles, making them valuable intermediates in the synthesis of various compounds. chemimpex.comsmolecule.com The presence of electron-withdrawing fluorine atoms on the aromatic ring enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Substitution of Hydroxyl Group

The hydroxyl group of this compound can undergo substitution reactions. For instance, it can be converted to an ether through reactions with alkyl halides under basic conditions. guidechem.com The phenolic hydroxyl group's nucleophilicity allows it to react with electrophiles. libguides.com This reactivity can be enhanced by converting the phenol to its more nucleophilic conjugate base, the phenoxide, by treatment with a base. libguides.com

Common methods for replacing a hydroxyl group include treatment with reagents like thionyl chloride or phosphorus tribromide, although these can be harsh. libretexts.org Milder alternatives, such as the Mitsunobu reaction, can also be employed for hydroxyl substitution. libretexts.org

Substitution of Fluorine Atoms by Nucleophiles

The fluorine atoms in this compound and its derivatives can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles such as amines, thiols, and alkoxides.

For example, in 2,3-difluoro-6-nitrophenol, the compound is highly reactive towards nucleophiles, which makes it a useful intermediate for synthesizing pharmaceuticals. smolecule.com The fluorine atoms can be substituted under appropriate conditions. smolecule.com The activating effect of the electron-withdrawing groups makes the para position of the phenoxy moiety particularly susceptible to nucleophilic attack.

Computational Insights into SNAr Reactivity (e.g., LUMO Energy)

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the reactivity of compounds like this compound in SNAr reactions. The reactivity in SNAr reactions is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility of the aromatic ring to nucleophilic attack. The presence of electron-withdrawing groups, such as fluorine and nitro groups, lowers the LUMO energy, thereby activating the ring for SNAr.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analysis suggest that some prototypical SNAr reactions may proceed through a concerted mechanism. nih.gov Computational studies can also predict the regioselectivity of these reactions by analyzing the charge distribution and frontier molecular orbitals of the substrate. For instance, in halophenols, the generation of a phenoxyl radical can dramatically lower the barrier for nucleophilic substitution. nih.gov

Oxidation Reactions (e.g., Quinone Formation)

This compound can be oxidized to form the corresponding quinone, 2,3-difluorobenzo-1,4-quinone. thieme-connect.dethieme-connect.de This transformation typically involves a two-step process. First, an Elbs oxidation of this compound with potassium persulfate is performed to yield 2,3-difluorohydroquinone. thieme-connect.deucla.edubeilstein-journals.org The resulting hydroquinone (B1673460) is then oxidized to the quinone using an oxidizing agent like ammonium (B1175870) cerium(IV) nitrate. thieme-connect.dethieme-connect.de

The general methodology for synthesizing quinones involves the oxidation of appropriately substituted aromatic compounds, such as those with hydroxyl or amino groups at the 1,2- or 1,4-positions. thieme-connect.dethieme-connect.de Besides persulfates and cerium(IV) salts, other oxidizing agents like iron(III) chloride, dichromate/sulfuric acid mixtures, and silver(II) oxide can also be used for this purpose. thieme-connect.de

Interactive Data Table: Oxidation of this compound

| Starting Material | Reagent(s) | Intermediate | Final Product | Yield (%) | Reference |

| This compound | 1. Potassium persulfate (K₂S₂O₈) 2. Ammonium cerium(IV) nitrate | 2,3-Difluorohydroquinone | 2,3-Difluorobenzo-1,4-quinone | 37 (for hydroquinone step) | thieme-connect.deucla.edubeilstein-journals.org |

Reduction Reactions (e.g., Difluorocyclohexanol Derivatives)

The reduction of this compound can lead to the formation of difluorocyclohexanol derivatives. This transformation typically involves the catalytic hydrogenation of the aromatic ring. While specific studies detailing the reduction of this compound to difluorocyclohexanol derivatives are not extensively documented in the provided search results, the reduction of similar phenolic compounds is a well-established process. For instance, the reduction of other phenol derivatives to cyclohexanol (B46403) derivatives is a common industrial process. This type of reaction generally requires a catalyst, such as rhodium on carbon or ruthenium, and is carried out under high pressure and temperature. The resulting difluorocyclohexanol derivatives are valuable intermediates in the synthesis of new materials and pharmaceuticals.

Ionic hydrogenation represents another potential method for the reduction of fluorinated phenols. For example, the ionic hydrogenation of 2-perfluoroalkanoylcyclohexane-1,3-diones using triethylsilane in trifluoroacetic acid has been shown to selectively reduce a carbonyl group to a hydroxyl group. researchgate.net This suggests that similar conditions could potentially be adapted for the reduction of the phenolic ring in this compound.

Regioselective Bromination of this compound

The introduction of a bromine atom to the this compound ring can be achieved with high regioselectivity, leading to the formation of valuable brominated intermediates.

A highly effective method for the monobromination of this compound involves the use of potassium bromide (KBr) and a zinc-aluminum layered double hydroxide intercalated with bromate (B103136) ions (ZnAl–BrO3−–LDHs) as the brominating reagent system. semanticscholar.orgmdpi.comresearchgate.net This reaction is typically carried out in a mixed solvent system of acetic acid and water at a controlled temperature of 35 °C. semanticscholar.orgmdpi.comchemicalbook.com The use of this layered double hydroxide catalyst allows for the slow and controlled release of the brominating agent, which is crucial for achieving high regioselectivity and preventing the formation of polybrominated products. mdpi.com The reaction demonstrates good tolerance for the electron-withdrawing fluorine substituents and provides the desired para-brominated product in high yield. semanticscholar.org

Alternative methods for bromination include using molecular bromine with an iron catalyst or generating bromine in situ from hydrobromic acid and hydrogen peroxide. However, the KBr/ZnAl–BrO3−–LDHs system offers advantages in terms of safety and selectivity. semanticscholar.org

Table 1: Reaction Conditions for Regioselective Bromination of this compound

| Reagents | Catalyst | Solvent | Temperature | Product | Yield | Reference |

| KBr, ZnAl–BrO3−–LDHs | ZnAl–BrO3−–LDHs | Acetic acid/Water | 35 °C | 4-Bromo-2,3-difluorophenol | High | semanticscholar.orgmdpi.com |

| Br2 | Iron filings | Inert solvent | 20–30 °C | 5-Bromo-2,3-difluorophenol (B62985) | 75% | |

| HBr, H2O2 | - | - | 10–70 °C | 5-Bromo-2,3-difluorophenol | High |

The regioselective bromination of this compound using the KBr/ZnAl–BrO3−–LDHs system proceeds via an electrophilic aromatic substitution mechanism. mdpi.comlibretexts.org The key steps are as follows:

In situ generation of Br2: The bromate ions (BrO3−), which are stored within the layered double hydroxide structure, are slowly released into the acidic medium (acetic acid). These bromate ions then react with bromide ions (Br−) from KBr to generate molecular bromine (Br2) in situ. semanticscholar.orgmdpi.com

Polarization and formation of the electrophile: The generated Br2 molecule becomes polarized in the solvent, leading to the formation of an electrophilic bromine species (Br+). semanticscholar.orgsavemyexams.com

Electrophilic attack: The electron-rich aromatic ring of this compound attacks the electrophilic bromine. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to the presence of the fluorine atoms at the 2- and 3-positions, the para-position (C4) is sterically more accessible and electronically favored for substitution. semanticscholar.orgmdpi.com

Formation of the arenium ion: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.org

Deprotonation and rearomatization: A base (such as water or the acetate (B1210297) ion) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, 4-bromo-2,3-difluorophenol. libretexts.org

The slow release of the brominating agent from the layered double hydroxide is a critical factor in preventing high local concentrations of bromine, which could lead to over-bromination and the formation of undesired side products. mdpi.com

Reaction Conditions and Catalysts

Derivatization of this compound

The hydroxyl group of this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields.

Ether derivatives of this compound can be readily synthesized through nucleophilic substitution reactions, most commonly via the Williamson ether synthesis. In this reaction, the phenolic proton is first removed by a base to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then reacts with an alkyl halide or another suitable electrophile to form the ether linkage. guidechem.com

For example, the reaction of 5-bromo-2,3-difluorophenol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (NaOH) leads to the formation of a glycidyl (B131873) ether intermediate. This intermediate can then undergo further reactions, such as cyclization with ethylene (B1197577) glycol in the presence of an acid catalyst, to yield more complex derivatives like 2-((5-bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane.

The synthesis of ether derivatives can also be achieved using other coupling methods. For instance, copper-catalyzed coupling reactions between 3,4-difluorophenol (B1294555) and alkyl halides have been reported, suggesting that similar methodologies could be applied to this compound. guidechem.com

Table 2: Synthesis of Ether Derivatives from Difluorophenols

| Phenol Derivative | Reagent | Base/Catalyst | Product | Reference |

| 5-Bromo-2,3-difluorophenol | Epichlorohydrin | NaOH | Glycidyl ether intermediate | |

| 3,4-Difluorophenol | 4-Nitrobenzyl bromide | K2CO3 / Cu(II) complex | 1-(Bromomethyl)-4-nitrobenzene ether derivative | guidechem.com |

The introduction of an amino group to the this compound scaffold can be achieved through a multi-step synthetic sequence. A common strategy involves the nitration of the phenol followed by the reduction of the resulting nitro group to an amine. However, the nitration of phenols can sometimes lead to mixtures of isomers. google.com

A more controlled approach for the synthesis of 4-amino-2,3-difluorophenol (B67017) involves an initial azo coupling reaction. This compound is reacted with a diazonium salt to form a stable azo compound, 2,3-difluoro-4-(phenyldiazenyl)phenol. This intermediate is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to cleave the azo linkage and reduce the nitro group (if present) to an amine, yielding the desired 4-amino-2,3-difluorophenol in good yield. google.com

The resulting amino-difluorophenol derivatives are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. google.comvulcanchem.com For instance, they can be further modified through reactions such as acylation, alkylation, or diazotization to create a wide array of complex structures. vulcanchem.com

Preparation of Schiff Bases from Fluorinated Phenol Derivatives

The synthesis of Schiff bases from fluorinated phenol derivatives, such as this compound, is a multi-step process that begins with the introduction of a formyl group onto the phenolic ring, followed by condensation with a primary amine. This section details the advanced synthetic methodologies for the requisite aldehyde intermediate and its subsequent transformation into a Schiff base.

Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde (B64456)

The critical precursor for the target Schiff base is 2,3-difluoro-6-hydroxybenzaldehyde. Several formylation methods can be employed to introduce an aldehyde group onto the this compound ring, primarily directed to the ortho position relative to the hydroxyl group.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic rings. In the case of this compound, treatment with a formylating agent composed of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield 2,3-difluoro-6-hydroxybenzaldehyde. Careful control of the reaction conditions is crucial to prevent side reactions due to the presence of the hydroxyl group. A typical procedure involves the initial reaction at a low temperature (0–5°C) followed by heating to around 80°C for a couple of hours.

Directed Ortho-metalation:

For enhanced regioselectivity, a directed ortho-metalation strategy can be utilized. This method involves a two-step process:

Protection: The hydroxyl group of this compound is first protected, for example, by sulfonylation with toluenesulfonyl chloride (TsCl).

Formylation: The protected phenol is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (−78°C) to facilitate deprotonation at the ortho position. Quenching the resulting organolithium species with DMF introduces the formyl group.

Deprotection: The sulfonyl protecting group is subsequently removed by hydrolysis with a base like sodium hydroxide (NaOH) to afford the desired 2,3-difluoro-6-hydroxybenzaldehyde.

Duff Reaction:

The Duff reaction, which employs hexamine as the formyl source, is another viable method for the ortho-formylation of phenols. wikipedia.org This reaction is typically carried out in the presence of an acid and requires electron-donating substituents on the aromatic ring, such as the hydroxyl group in this compound. wikipedia.org The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org

Reimer-Tiemann Reaction:

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform (B151607) and a strong base. wikipedia.orgunacademy.com The reactive species in this reaction is dichlorocarbene, which is generated in situ. wikipedia.orgnrochemistry.com The phenoxide ion, formed by the deprotonation of the phenol, attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.orglscollege.ac.inallen.in

Condensation Reaction for Schiff Base Formation

Once the 2,3-difluoro-6-hydroxybenzaldehyde intermediate is obtained, the final step is a condensation reaction with a primary amine to form the Schiff base (an imine). This reaction is generally straightforward and involves mixing the aldehyde and the amine in a suitable solvent, often with acid or base catalysis, and typically with the removal of water to drive the equilibrium towards the product. nrochemistry.comjst.go.jp

For instance, a fluorinated pyridine (B92270) Schiff base, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, has been synthesized through the condensation of 3,5-difluoro-2-hydroxy-benzaldehyde with 3,4-diaminopyridine (B372788) in methanol (B129727) at room temperature. Current time information in Bangalore, IN. The reaction proceeded over 24 hours, and the resulting Schiff base precipitated out of the solution and was purified by crystallization. Current time information in Bangalore, IN. A similar methodology can be applied to 2,3-difluoro-6-hydroxybenzaldehyde.

The general reaction is as follows:

Figure 1: General reaction scheme for the formation of a Schiff base from 2,3-difluoro-6-hydroxybenzaldehyde and a primary amine (R-NH₂).

Figure 1: General reaction scheme for the formation of a Schiff base from 2,3-difluoro-6-hydroxybenzaldehyde and a primary amine (R-NH₂).

The table below summarizes the key findings for the synthesis of a related fluorinated Schiff base, which serves as a model for the derivatization of this compound.

| Aldehyde Reactant | Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3,5-difluoro-2-hydroxy-benzaldehyde | 3,4-diaminopyridine | Methanol | Room temperature, 24 h | 78 | Current time information in Bangalore, IN. |

This data highlights the feasibility and efficiency of Schiff base formation from fluorinated hydroxybenzaldehydes under mild conditions.

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules like 2,3-Difluorophenol. ¹H NMR provides information about the hydrogen atoms, ¹³C NMR about the carbon skeleton, and ¹⁹F NMR is particularly useful for fluorine-containing compounds, offering direct insights into the electronic environment of the fluorine atoms and their interactions with neighboring nuclei.

The ¹H NMR spectrum of this compound typically displays signals corresponding to the aromatic protons and the hydroxyl proton. The fluorine atoms exert significant influence on the chemical shifts and coupling constants of the protons. ¹³C NMR reveals the distinct carbon environments, with the carbons directly bonded to fluorine atoms showing characteristic downfield shifts and splitting due to ¹³C-¹⁹F coupling. ¹⁹F NMR is highly sensitive to the fluorine nuclei, providing their specific chemical shifts and coupling patterns with nearby protons and other fluorine atoms, which are crucial for confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule, providing information about functional groups and molecular symmetry. For this compound, these techniques help in identifying characteristic vibrations such as the O-H stretching, C-F stretching, and aromatic C=C stretching modes, as well as various ring deformation modes.

Studies have reported experimental IR and Raman spectra of this compound, often in conjunction with theoretical calculations. For instance, the OH stretching band has been observed, and C-F stretching bands are typically found in the region of 1100-1300 cm⁻¹ researchgate.netscribd.com. The vibrational assignments are often supported by ab initio calculations using methods like HF and DFT with basis sets such as 6-311+G(d,p) researchgate.netnih.govresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and to analyze the fragmentation patterns of this compound, aiding in its structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used.

The molecular ion peak (M⁺) provides the molecular mass of the compound. Fragmentation patterns arise from the breaking of chemical bonds within the molecule upon ionization. Common fragmentation pathways for phenols can involve the loss of H, OH, CO, or HF. While specific fragmentation patterns for this compound are not detailed in the provided snippets, general principles of mass spectrometry suggest that characteristic fragment ions would be observed, allowing for structural verification savemyexams.comchemguide.co.uklibretexts.org.

Rotational Spectroscopy and Microwave Studies of this compound

Rotational spectroscopy, particularly microwave spectroscopy, offers highly precise information about the three-dimensional structure of molecules in the gas phase. By analyzing the rotational transitions, fundamental molecular parameters can be determined.

The microwave rotational spectrum of this compound has been recorded and analyzed using pulsed-jet Fourier transform microwave spectroscopy x-mol.netresearchgate.netresearchgate.net. These studies involve measuring rotational transitions for the parent species and various isotopologues (e.g., ¹³C, ¹⁸O, ²H) to obtain accurate rotational constants and centrifugal distortion parameters x-mol.netresearchgate.net.

Determination of Molecular and Spectroscopic Properties

From the analysis of rotational spectra, detailed molecular properties can be derived. The rotational constants (A, B, C) for the parent species of this compound have been determined as A = 2313.37516(14) MHz, B = 1797.935693(62) MHz, and C = 1011.695171(36) MHz x-mol.netresearchgate.netresearchgate.net. These constants are directly related to the molecule's inertia and, consequently, its geometry.

Furthermore, these rotational constants allow for the determination of the molecule's structure. Both rs (substitution) and r₀ (effective) structures have been determined for this compound by analyzing the rotational constants of various isotopologues x-mol.netresearchgate.netresearchgate.net. These experimental structures generally show good agreement with predicted equilibrium structures obtained from high-level ab initio calculations, such as MP2/6-311++g(2d, 2p) and B3LYP/6-311++g(2d, 2p) x-mol.netresearchgate.netresearchgate.net. Deviations in heavy atom bond lengths between experimental and calculated structures are typically very small, on the order of 0.008 Å x-mol.netresearchgate.netresearchgate.net.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. DFT calculations can predict molecular geometries, vibrational frequencies, electronic properties, and thermodynamic parameters, often providing a theoretical basis for interpreting experimental observations.

Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate the optimized geometry, vibrational frequencies, and intensities of this compound researchgate.netnih.govresearchgate.netresearchgate.net. These calculated vibrational frequencies are typically scaled and compared with experimental IR and Raman spectra to confirm assignments researchgate.netnih.govresearchgate.net. DFT calculations have also been used to predict enthalpies of formation and other thermochemical properties for difluorophenol isomers nist.gov. Additionally, computational studies can provide insights into electronic properties like HOMO-LUMO energy gaps and electrostatic potentials, which are relevant for understanding the molecule's reactivity and interactions dergipark.org.trdntb.gov.ua.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the investigation of the electronic structure of molecules. By solving the Kohn-Sham equations, DFT provides approximations to the ground-state energy and electron density, which can then be used to derive various molecular properties.

Geometry Optimization and Electronic Structure

Geometry optimization using DFT methods aims to find the lowest energy conformation of the molecule. This process involves systematically adjusting atomic positions until the forces acting on each atom are minimized, leading to the determination of equilibrium bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31++G(d,p), have been used to determine its optimized geometry nih.govdergipark.org.trresearchgate.netnih.govresearchgate.net. These calculations reveal that the molecule typically adopts a planar structure, consistent with the aromatic nature of the phenol (B47542) ring. The electronic structure, including the distribution of electron density, is intrinsically linked to this optimized geometry. Studies have shown good agreement between theoretically calculated geometric parameters and experimental data where available nih.govnih.govresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) theory describes the reactivity of molecules based on their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region where a molecule can donate electrons, while the LUMO represents the region where it can accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability, reactivity, and electronic properties physchemres.orgsemanticscholar.orgirjweb.comschrodinger.comwuxibiology.com. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation or charge transfer physchemres.orgsemanticscholar.orgirjweb.comwuxibiology.com. DFT calculations provide the energy values and spatial distribution of these orbitals, offering insights into potential reaction sites and electronic transitions dergipark.org.trphyschemres.orgsemanticscholar.orgirjweb.comschrodinger.comwuxibiology.comnih.govdntb.gov.uadergipark.org.tr. For this compound, studies have calculated these energy levels to understand its electronic behavior dergipark.org.trphyschemres.orgsemanticscholar.orgirjweb.comschrodinger.comwuxibiology.comnih.govdntb.gov.uadergipark.org.tr.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electron density around a molecule, indicating regions of positive and negative electrostatic potential. These maps are valuable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding dergipark.org.trtci-thaijo.orgresearchgate.netschrodinger.comresearcher.life. Red regions on an MEP map typically represent areas of high electron density (negative potential), indicating nucleophilic sites, while blue regions represent areas of low electron density (positive potential), indicating electrophilic sites dergipark.org.trtci-thaijo.orgresearchgate.net. DFT calculations are commonly used to generate MEP maps for molecules like this compound, aiding in the interpretation of its chemical reactivity and interaction behavior dergipark.org.trtci-thaijo.orgresearchgate.netschrodinger.comresearcher.life.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties describe a material's ability to alter the frequency, phase, or amplitude of incident light. These properties are crucial for applications in optoelectronics, such as optical switching and data storage scielo.org.mx. The NLO response of a molecule is often quantified by its hyperpolarizability, particularly the first-order hyperpolarizability (β). DFT calculations, especially using methods like B3LYP, can predict these NLO properties by analyzing the molecule's electronic structure and charge distribution dergipark.org.trdergipark.org.trscielo.org.mxresearchgate.net. Molecules with extended π-conjugation and electron-donating/withdrawing groups tend to exhibit significant NLO responses scielo.org.mx. While specific NLO data for this compound itself is not extensively detailed in the provided search results, studies on related fluorinated compounds demonstrate the utility of DFT in evaluating these properties dergipark.org.trdergipark.org.trscielo.org.mxresearchgate.net.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT or ab initio methods, calculates the characteristic vibrational modes of a molecule. These calculated frequencies, when scaled, can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecule's structure and identify functional groups nih.govresearchgate.netnih.govresearchgate.netscholarsportal.infolongdom.orggithub.iouni-muenchen.de. The analysis involves calculating the harmonic vibrational frequencies and often uses methods like the Scaled Quantum Mechanics (SQM) approach for better agreement with experimental data nih.govresearchgate.netresearchgate.net. For this compound, studies have successfully assigned vibrational bands by comparing experimental FT-IR and FT-Raman spectra with DFT-calculated frequencies, confirming the presence of specific bonds and functional groups, including C-F stretching modes nih.govresearchgate.netscholarsportal.info.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that accounts for electron correlation effects, offering a more accurate description of molecular energies and geometries compared to Hartree-Fock or some DFT methods for certain properties. MP2 calculations are often employed to refine geometries and interaction energies, especially in cases involving hydrogen bonding or when high accuracy is required researchgate.netlongdom.orgacs.orgresearchgate.netumanitoba.ca. For instance, MP2 calculations have been used to study intramolecular hydrogen bonding in fluorophenol derivatives and to predict equilibrium structures that agree well with experimental data researchgate.netacs.orgresearchgate.netumanitoba.ca. In the context of this compound, MP2 calculations have been used in conjunction with DFT to provide a more comprehensive understanding of its structural and electronic characteristics researchgate.netresearchgate.net.

Quantum Chemical Calculations for H-Bonded Complexes

Quantum chemical calculations play a crucial role in understanding the intricate details of molecular interactions, particularly hydrogen bonding in organic compounds. Studies on fluorophenol derivatives have employed computational methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, to elucidate the nature and strength of hydrogen bonds acs.orgnih.govresearchgate.net. For instance, research on related fluorophenols has indicated the presence of weak intramolecular F···H hydrogen bonding interactions, where the hydroxyl hydrogen atom points towards a fluorine atom acs.org. These calculations typically involve geometry optimizations to determine stable conformers and analyze the resulting changes in bond lengths and angles. For example, in studies of similar systems, the lengthening of the O−H bond by approximately 0.003 Å and the C−F bond by approximately 0.01 Å, along with a decrease in the C−O−H bond angle by about 1°, have been observed upon hydrogen bond formation acs.org. These computational approaches provide valuable insights into the electronic distribution and energy landscape associated with these interactions, complementing experimental spectroscopic data.

Thermochemical Studies (e.g., Enthalpies of Formation)

Thermochemical studies are essential for quantifying the energy content and stability of chemical compounds. For this compound, experimental determination of its standard gas-phase enthalpies of formation has been conducted using combustion calorimetry. These studies also measure standard molar enthalpies of sublimation or vaporization via techniques like Calvet drop calorimetry nist.govup.pt.

The experimental thermochemical data for this compound are summarized below:

| Property | Value (kJ mol⁻¹) | Uncertainty (kJ mol⁻¹) | Phase |

| Standard Molar Enthalpy of Formation (cr) | 529.4 | ± 1.8 | Crystalline |

| Standard Molar Enthalpy of Sublimation (cr→g) | 68.2 | ± 1.5 | Crystalline to Gas |

These values provide fundamental thermodynamic data for this compound, contributing to a broader understanding of the thermochemistry of fluorinated aromatic compounds.

Comparison of Experimental and Computational Values

The accuracy of thermochemical data can be further assessed by comparing experimentally determined values with those predicted by computational methods. For difluorophenol isomers, including this compound, standard gas-phase enthalpies of formation have been predicted using various computational methodologies nist.govup.ptresearchgate.netacs.org. One common approach involves Density Functional Theory (DFT) calculations, often employing basis sets such as B3LYP/6-311++G(d,p), coupled with suitable homodesmotic reactions nist.govup.pt. These computational predictions are then compared against experimentally derived values obtained from combustion calorimetry and sublimation/vaporization measurements nist.govup.pt. Such comparisons help validate the computational models and provide confidence in the predicted thermochemical properties for compounds where experimental data may be scarce. For example, studies have shown good agreement between experimental and computational (e.g., G3MP2B3 level) gas-phase enthalpies of formation for related compounds, with deviations typically within acceptable ranges acs.org.

Conformational Analysis and Intramolecular Interactions

The conformational preferences of molecules are dictated by a balance of steric, electronic, and energetic factors, including intramolecular interactions. In fluorinated aromatic compounds like this compound, the presence of fluorine atoms significantly influences these aspects. Fluorine, due to its high electronegativity, leads to a polarized C-F bond, which can act as a site for electrostatic and hyperconjugative interactions beilstein-journals.org.

While specific detailed conformational analyses for this compound were not exhaustively detailed in the provided snippets, studies on related difluorinated aromatic systems, such as difluorobenzaldehydes, reveal that intramolecular interactions can stabilize specific conformers acs.org. For instance, in some difluorobenzaldehyde isomers, the presence of a fluorine atom ortho to a functional group can lead to interactions with the group's oxygen atom, contributing to the stability of a particular conformation acs.org. Furthermore, research on other fluorophenols has identified weak intramolecular hydrogen bonding (F···H) as a significant interaction, influencing the molecule's geometry and electronic structure acs.orgnih.gov. These interactions can lead to subtle but measurable changes in bond lengths and angles, as discussed in section 3.2.3. The interplay between the hydroxyl group and the adjacent fluorine atoms in this compound is expected to define its preferred conformations and the nature of its intramolecular interactions, contributing to its unique chemical and physical properties.

Applications in Advanced Materials Science

Polymer Chemistry

In polymer chemistry, 2,3-difluorophenol and its derivatives are instrumental in creating polymers with tailored properties, particularly for sensing applications and enhanced material performance.

Polysiloxanes functionalized with hydrogen-bond acidic (HBA) groups are recognized for their efficacy in gas sensing, especially for detecting organophosphate vapors. This compound serves as a precursor for introducing such functional groups into polymer backbones.

Polysiloxanes incorporating fluorophenol moieties, such as poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS) and poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane} (PMFOS), have been synthesized using this compound derivatives. These polymers exhibit high hydrogen bond acidity, making them suitable for use as sensor layers in gas sensors, particularly for detecting nerve chemical warfare agent (CWA) simulants like dimethyl methylphosphonate (B1257008) (DMMP).

PMDFPS : Synthesized from this compound, allyl bromide, and poly(methyl hydrosiloxane), PMDFPS has been coated onto quartz crystal microbalances (QCM) for DMMP detection. These sensors demonstrate high selectivity towards DMMP, being over ten times more sensitive to it than to interfering vapors. The PMDFPS-QCM sensor exhibits a linear response to DMMP vapor with a detection limit of 0.21 ppm (S/N=3) and a sensitivity of 14 Hz/ppm in the 1-50 ppm range. netascientific.comchemimpex.com

PMFOS : This polymer, also derived from this compound precursors, is designed for sensor applications and has been used on surface acoustic wave (SAW) resonators. PMFOS sensors show high selectivity to hydrogen-bond bases, including DMMP and triethyl phosphate (B84403) (TEP). Their response time constant for DMMP is approximately 14.6 seconds, indicating rapid detection capabilities.

Table 1: Performance of Polysiloxane Sensors for DMMP Detection

| Polymer | Detection Limit (ppm) | Sensitivity (Hz/ppm) | Selectivity to DMMP (vs. Interferents) | Reference |

| PMDFPS | 0.21 | 14 | >10 times | netascientific.comchemimpex.com |

| PMFOS | Not specified | Not specified | High selectivity |

While specific polycarbonates synthesized directly from this compound are not extensively detailed in the provided search results, the general incorporation of fluorinated phenolic compounds into polymer matrices is known to enhance material properties. The introduction of fluorine atoms into polymers like polyesters or polycarbonates can improve thermal stability and chemical resistance. netascientific.comchemimpex.comchemimpex.comvulcanchem.com Although the primary synthesis of common polycarbonates involves bisphenol A (BPA) and phosgene (B1210022) or diphenyl carbonate, guidechem.comsmolecule.com the use of fluorinated phenols as monomers or modifiers in specialized polycarbonate formulations is a recognized strategy for achieving superior performance characteristics. netascientific.com

This compound and its derivatives are utilized in the development of advanced materials and coatings. The unique fluorinated structure enhances chemical resistance and thermal stability, making these compounds valuable for applications requiring robust material performance. netascientific.comchemimpex.comchemimpex.comvulcanchem.comresearchgate.net For instance, derivatives like 4-(benzyloxy)-2,3-difluorophenol (B2974580) are explored for their potential to improve the thermal stability and UV resistance of polymers such as polyesters and polycarbonates. vulcanchem.com

Fluorinated Polycarbonates and Enhanced Material Properties

Liquid Crystal Materials

This compound and its derivatives are critical intermediates in the synthesis of liquid crystal (LC) materials, contributing significantly to the performance of modern display technologies.

Pharmacological and Agrochemical Research

Medicinal Chemistry and Drug Discovery

The compound 2,3-difluorophenol serves as a versatile building block in the fields of medicinal chemistry and drug discovery. ontosight.ai Its unique chemical properties, conferred by the two fluorine atoms on the phenolic ring, make it a valuable precursor for synthesizing a wide range of more complex molecules with potential therapeutic applications. ontosight.ai Researchers utilize this compound as a starting material or key intermediate in the development of new pharmaceuticals and agrochemicals. ontosight.ai

Synthesis of Biologically Active Compounds

This compound is a key starting material for the synthesis of various biologically active compounds. ontosight.aivulcanchem.com Its structure allows for a range of chemical reactions, including electrophilic substitution and oxidative coupling, to produce more complex derivatives. vulcanchem.com

A notable example is its use in the creation of halogenated phenols, such as 2,3-difluoro-6-iodophenol. This synthesis is typically achieved through the iodination of this compound at the 6-position. vulcanchem.com Furthermore, derivatives like 2,3-Difluoro-6-(4-methylphenyl)phenol, which has demonstrated antimicrobial properties, can be formed through palladium-catalyzed Suzuki-Miyaura oxidative coupling reactions. vulcanchem.com In agrochemical research, this compound is explored in the formulation of pesticides and herbicides to enhance their efficacy. ontosight.ai

The versatility of this compound extends to its derivatives, such as 2,3-difluoroanisole, which can undergo Friedel–Crafts formylation to produce 2-Methoxy-3,4-difluorobenzaldehyde. This aldehyde, in turn, is a crucial component in the Wittig synthesis of fluorinated analogues of combretastatin (B1194345) A-4, a potent natural compound with anticancer properties.

Structure-Activity Relationship (SAR) Studies

In the context of difluorophenol pyridine (B92270) derivatives studied as P90 Ribosomal S6 Kinase (RSK2) inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to guide the design of new, more potent compounds. japsonline.com Such computational studies help to predict the activity of novel molecules and prioritize synthesis efforts. nih.govjapsonline.com For example, a study on pyridine Schiff bases derived from fluorinated phenols compared a difluoro-substituted compound with a monofluoro-substituted one. nih.govnih.gov The results indicated a clear structure-bioactivity relationship, where the presence of two fluorine atoms on the phenolic ring was crucial for a distinct antifungal effect. nih.govnih.gov This highlights how the number and position of fluorine substituents can significantly modulate the biological properties of the resulting compounds. nih.govnih.gov

The incorporation of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to enhance its binding affinity to a target protein. tandfonline.com The presence of fluorine on a phenolic ring can significantly alter the compound's physicochemical properties, such as lipophilicity and acidity (pKa), which in turn influences how it interacts with biological macromolecules. The highly electronegative nature of fluorine can lead to more stable and potent interactions with the active sites of enzymes or receptors. tandfonline.com

For instance, the substitution of fluorine can enhance binding by influencing the polarity of other groups on the molecule that interact with the target protein. tandfonline.com In a study of difluorophenol pyridine derivatives as RSK2 inhibitors, molecular docking and dynamics simulations were used to investigate the interaction mechanisms and conformational changes that contribute to binding. japsonline.com The 2,6-difluorophenol (B125437) moiety has been effectively used as a lipophilic bioisostere for a carboxylic acid group in inhibitors of GABA aminotransferase (GABA-AT). tandfonline.com The two fluorine atoms significantly lower the pKa of the phenol (B47542), allowing it to better mimic the charge state of the carboxylic acid at physiological pH, while the increased lipophilicity can facilitate passage across the blood-brain barrier. tandfonline.com This demonstrates how the electronic effects of difluorination can be strategically employed to improve the drug-like properties and binding characteristics of a molecule. tandfonline.com

Biological Activity Studies

Preliminary research has indicated that this compound and its derivatives possess a range of biological activities, making them subjects of interest for further investigation. These activities are largely attributed to the unique electronic properties conferred by the fluorine atoms. ontosight.ai

Derivatives of fluorinated phenols have been investigated for their antimicrobial properties. ontosight.ai Studies have shown that phenolic compounds can exhibit antibacterial and antifungal effects. nih.govnih.gov

Specifically, research into pyridine Schiff bases synthesized from fluorinated phenols has demonstrated a clear link between the degree of fluorination and antifungal efficacy. nih.govscispace.com A comparative study between a Schiff base with two fluorine atoms on the phenolic ring, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, and one with a single fluorine atom, (E)- 2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol, was conducted. nih.govscispace.com The results showed that the difluoro-substituted compound exhibited a clear antifungal effect against yeasts, comparable to the established antifungal agent fluconazole, while the monofluoro compound did not show the same level of activity. nih.gov This suggests that the number and position of fluorine atoms on the phenol ring are critical for modulating the biological activity of this class of compounds. nih.govnih.gov

This compound and its derivatives have been shown to modulate the activity of various enzymes, acting as either inhibitors or activators. The mechanism often involves the interaction of the fluorinated phenol with the enzyme's active site, which can lead to the modulation of key biochemical pathways.

Enzyme inhibitors are molecules that reduce the catalytic activity of an enzyme and are fundamental in drug development. labster.com Phenols, in particular, are known to inhibit certain enzymes by anchoring to the zinc-coordinated water molecule within the active site. nih.gov Studies on analogues provide insight into the potential of the 2,3-difluoro structure. For example, in vitro studies of 2,4-difluoro-6-iodophenol, an analogue of a this compound derivative, showed inhibitory activity against NAPE-PLD, a phospholipase involved in endocannabinoid synthesis. vulcanchem.com Similarly, research on 2,6-difluorophenol derivatives demonstrated that they act as competitive inhibitors of the enzyme GABA aminotransferase (GABA-AT). tandfonline.com In a broader study of phenol inhibitors against the α-class carbonic anhydrase from Trypanosoma cruzi (TcCA), the related compound 3,5-difluorophenol (B1294556) was identified as one of the best inhibitors in the series. nih.gov These findings underscore the potential of difluorophenol scaffolds in designing effective enzyme inhibitors. vulcanchem.comtandfonline.comnih.gov

Table 1. Pharmacological Research on this compound Derivatives and Analogues

| Compound/Analogue | Study Type | Target/Organism | Key Finding | Reference |

|---|---|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | Antifungal Activity (SAR) | Yeasts (e.g., Cryptococcus spp.) | The difluoro-substituted derivative showed a clear antifungal effect, unlike the monofluoro analogue. | nih.govnih.gov |

| 2,4-difluoro-6-iodophenol | Enzyme Inhibition | NAPE-PLD | Showed inhibition with an IC₅₀ value of 12 µM. | vulcanchem.com |

| 2,6-difluorophenol derivatives | Enzyme Inhibition | GABA aminotransferase (GABA-AT) | Acted as competitive inhibitors, mimicking the carboxylic acid functionality of GABA. | tandfonline.com |

| 3,5-difluorophenol | Enzyme Inhibition | Trypanosoma cruzi carbonic anhydrase (TcCA) | Identified as one of the most effective inhibitors in a series of 22 phenols, with a K_I value between 1.8 - 7.3 µM. | nih.gov |

| Difluorophenol pyridine derivatives | 3D-QSAR / Enzyme Inhibition | P90 Ribosomal S6 Kinase (RSK2) | 3D-QSAR models were developed to guide the design of new, potent RSK2 inhibitors. | japsonline.com |

Table 2. Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2,3-difluoro-6-iodophenol |

| 2,3-Difluoro-6-(4-methylphenyl)phenol |

| 2,3-difluoroanisole |

| 2,4-difluoro-6-iodophenol |

| 2,6-difluorophenol |

| 2-Methoxy-3,4-difluorobenzaldehyde |

| 3,5-difluorophenol |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol |

| (E)- 2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol |

| Combretastatin A-4 |

| Fluconazole |

Interaction with Molecular Targets (Receptors, Enzymes)

Agrochemical Development

Formulation of Pesticides and Herbicides

This compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. chemimpex.comhsppharma.com The presence of fluorine in these molecules can enhance their efficacy and stability. chemimpex.com For example, 4-Bromo-2,3-difluorophenol is used in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides. netascientific.com

Derivatives such as 4-Ethoxy-2,3-difluorophenol (B141254) are used as raw materials for manufacturing pesticides and herbicides. chembk.com The thermal stability of such compounds can be advantageous for formulations used in high-temperature agricultural environments. pmarketresearch.com The herbicidal Status®, for instance, contains diflufenzopyr, which has a difluorophenylamino group, highlighting the use of this moiety in commercial agrochemical products. epa.gov

Environmental and Analytical Chemistry Perspectives

Environmental Fate and Degradation Pathways of Fluorinated Compounds

Fluorinated organic compounds, including 2,3-Difluorophenol, are of increasing environmental interest due to their widespread use and the unique properties conferred by the carbon-fluorine (C-F) bond. researchgate.net The high strength and polarity of the C-F bond make many fluorinated compounds persistent in the environment, leading to their accumulation in soil, water, and air. researchgate.netnumberanalytics.com Understanding their environmental fate is crucial for assessing their long-term impact.

The degradation of fluorinated compounds can proceed through several mechanisms, including microbial degradation, photolysis, and hydrolysis. numberanalytics.com Microbial degradation is a key pathway for the environmental breakdown of many organic pollutants. However, the stability of the C-F bond presents a significant challenge for microbial enzymes. researchgate.net Cleavage of this bond is often a critical and rate-limiting step in the mineralization of fluoroaromatic compounds. researchgate.net

Research has shown that some microorganisms are capable of degrading fluorinated aromatic compounds. The primary mechanism often involves enzymatic hydroxylation, which leads to the removal of a fluorine atom and the formation of intermediates like phenols and catechols. researchgate.net For instance, the fungal biodegradation of difluorophenols to their corresponding catechols has been demonstrated. ucd.ie In a study involving various Rhodococcus species, ¹⁹F NMR was utilized to investigate the biodegradation pathways of fluorophenols. ucd.ie

However, the biodegradability of fluorinated phenols can be highly dependent on the specific compound and environmental conditions. For example, a study on the anaerobic degradation of various mono-fluorophenol isomers found them to be recalcitrant over a one-year period under denitrifying, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov While research has been conducted on fluorophenols generally, specific degradation pathways for this compound in the environment are a subject of ongoing study. chemimpex.com The persistence of such compounds underscores the importance of monitoring their presence in various environmental compartments. numberanalytics.com

Table 1: General Degradation Pathways for Fluorinated Aromatic Compounds

| Degradation Mechanism | Description | Resulting Products (Examples) |